Phosphoric acid, iron(2+) salt (2:3), octahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

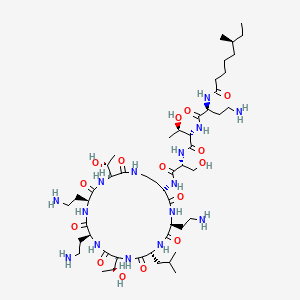

Phosphoric acid, iron(2+) salt (2:3), octahydrate, also known as Ferrous phosphate octahydrate, is a greyish-blue solid . It is practically insoluble in water . It is used for industrial and scientific research purposes .

Molecular Structure Analysis

The molecular formula of Phosphoric acid, iron(2+) salt (2:3), octahydrate is Fe3H16O16P2 . The IUPAC name is iron (2+);diphosphate;octahydrate . The InChI and Canonical SMILES are also available for further structural analysis .Physical And Chemical Properties Analysis

Phosphoric acid, iron(2+) salt (2:3), octahydrate has a molecular weight of 501.60 g/mol . It has 8 hydrogen bond donors and 16 hydrogen bond acceptors . It is a bluish-gray powder that is soluble in inorganic acids but insoluble in water . It is also hygroscopic .Wissenschaftliche Forschungsanwendungen

Nutritional Supplement

Ferrous phosphate octahydrate is added for nutritional purposes to food supplements . It is a source of iron, which is an essential mineral for the human body. Iron is necessary for the production of hemoglobin, a protein in red blood cells that carries oxygen from the lungs to the body’s tissues.

Iron Bioavailability Research

Ferrous phosphate octahydrate is used in research to study the mechanisms of iron uptake. For instance, rodent studies show that nano-sized ferric phosphate (NP-FePO4) is as bioavailable as ferrous sulfate . This research is important for understanding how the body absorbs iron and can inform the development of more effective iron supplements.

Gastrointestinal Digestion Studies

Ferrous phosphate octahydrate is used in in vitro studies to examine iron absorption using a Caco-2 cell model and simulated gastrointestinal (GI) digestion . These studies help to understand how iron is absorbed in the digestive tract and can inform the design of iron supplements that maximize iron absorption.

Nanoparticle Research

Ferrous phosphate octahydrate is used in the development and study of iron nanoparticles . These nanoparticles have potential applications in various fields, including medicine, environmental science, and materials science.

Food Fortification

Ferrous phosphate octahydrate is used in food fortification programs to reduce iron deficiency anemia . Its use in such programs requires forms of iron that are bioavailable and do not cause adverse organoleptic effects.

Iron Deficiency Treatment

Ferrous phosphate octahydrate is used in the treatment of iron deficiency, the most prevalent nutritional deficiency in the world . It can be used in iron supplements and fortified foods to increase iron intake in individuals with iron deficiency.

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Wirkmechanismus

Action Environment

Environmental factors can influence the action, efficacy, and stability of ferrous phosphate octahydrate. For instance, the compound is soluble in inorganic acids but insoluble in water . It is also hygroscopic, meaning it absorbs moisture from the air . These properties could influence how the compound behaves in different environments.

Eigenschaften

IUPAC Name |

iron(2+);diphosphate;octahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Fe.2H3O4P.8H2O/c;;;2*1-5(2,3)4;;;;;;;;/h;;;2*(H3,1,2,3,4);8*1H2/q3*+2;;;;;;;;;;/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAMSPPOALICQN-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Fe+2].[Fe+2].[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe3H16O16P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143096 |

Source

|

| Record name | Phosphoric acid, iron(2+) salt (2:3), octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphoric acid, iron(2+) salt (2:3), octahydrate | |

CAS RN |

10028-23-6 |

Source

|

| Record name | Ferrous phosphate octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010028236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, iron(2+) salt (2:3), octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Chlorophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B1148200.png)